Carbenicillin potassium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

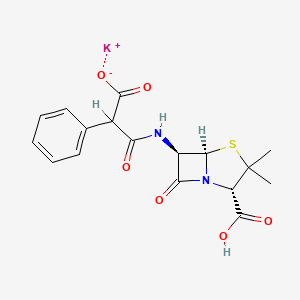

カルベニシリンカリウムは、ペニシリンのカルボキシペニシリンサブグループに属する殺菌性抗生物質です。 ビーチャムの科学者によって発見され、Pyopenという商標名で販売されました . この化合物は、特に緑膿菌などのグラム陰性菌に対して効果的ですが、グラム陽性菌に対する活性は限られています .

2. 製法

合成経路と反応条件: カルベニシリンカリウムは、天然に存在するベンジルペニシリンの半合成修飾によって合成されます。 このプロセスは、ペニシリン核のカルボキシフェニルアセチル基によるアシル化を伴います .

工業生産方法: 工業的な設定では、カルベニシリンカリウムは、ペニシリウム・クリソゲナムを発酵させてベンジルペニシリンを得て、その後、カルボキシフェニルアセチル側鎖を導入するために化学的に修飾することによって製造されます。 最終生成物は精製され、医療用にカリウム塩の形に変換されます .

3. 化学反応解析

反応の種類: カルベニシリンカリウムは、以下を含むいくつかのタイプの化学反応を起こします。

加水分解: β-ラクタム環は、β-ラクタマーゼ酵素によって加水分解され、抗生物質が不活性化されます.

酸化と還元: これらの反応はあまり一般的ではありませんが、特定の条件下で起こることがあります。

一般的な試薬と条件:

加水分解: β-ラクタマーゼ酵素は、β-ラクタム環を加水分解する主要な試薬です。

酸化と還元: 特定の酸化剤または還元剤は、制御された実験室条件下で使用できます。

生成される主要な生成物:

4. 科学研究への応用

カルベニシリンカリウムは、以下を含む科学研究において幅広い用途があります。

準備方法

Synthetic Routes and Reaction Conditions: Carbenicillin potassium is synthesized through the semi-synthetic modification of naturally occurring benzylpenicillin. The process involves the acylation of the penicillin nucleus with a carboxyphenylacetyl group .

Industrial Production Methods: In industrial settings, this compound is produced by fermenting Penicillium chrysogenum to obtain benzylpenicillin, which is then chemically modified to introduce the carboxyphenylacetyl side chain. The final product is purified and converted into its potassium salt form for medical use .

化学反応の分析

Types of Reactions: Carbenicillin potassium undergoes several types of chemical reactions, including:

Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the inactivation of the antibiotic.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Beta-lactamase enzymes are the primary reagents that hydrolyze the beta-lactam ring.

Oxidation and Reduction: Specific oxidizing or reducing agents can be used under controlled laboratory conditions.

Major Products Formed:

科学的研究の応用

Pharmacological Properties

Carbenicillin potassium exhibits bactericidal activity by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are crucial for the final stages of peptidoglycan synthesis in bacterial cell walls. The disruption of this process leads to cell lysis and death . The compound is highly soluble in water and is more stable than other antibiotics like ampicillin, particularly in acidic environments .

Spectrum of Activity

The antibiotic has a broad spectrum of activity against various Gram-negative organisms, including:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 1.56 - 64 μg/ml |

| Proteus mirabilis | 1.56 - 3.13 μg/ml |

| Pseudomonas aeruginosa | 3.13 - >1024 μg/ml |

This spectrum highlights its utility in treating infections caused by these pathogens, particularly in cases where other antibiotics may fail due to resistance .

Treatment of Infections

This compound is primarily used for treating serious infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics. Its application includes:

- Urinary Tract Infections : Effective against pathogens like E. coli and Pseudomonas aeruginosa.

- Respiratory Infections : Utilized in cases involving pulmonary infections caused by resistant strains.

However, it is essential to monitor patients for potential side effects such as hypokalemia, which can occur due to increased potassium loss in the renal tubules during treatment .

Hypokalemia and Metabolic Effects

Research indicates that carbenicillin can lead to metabolic complications such as hypokalemic alkalosis. This condition arises from the antibiotic's effect on renal potassium handling, necessitating careful monitoring of serum electrolytes during treatment . A notable case study involved a patient with acute lymphocytic leukemia who developed significant hypokalemia during carbenicillin therapy, underscoring the need for vigilance in clinical settings .

Molecular Biology

In molecular biology, this compound serves as an important selection agent for transformed cells containing plasmids with the ampicillin resistance gene (ampR). Its use helps ensure that only successfully transformed cells survive in culture media, making it a valuable tool for genetic engineering and cloning experiments .

Advantages in Molecular Biology:

- Reduced Satellite Colonies : Carbenicillin results in fewer satellite colonies compared to ampicillin when used under similar conditions.

- Stability : It remains stable under heat and low pH conditions, which is crucial for long-term experiments .

Plant Biology

This compound is also utilized in plant biotechnology, particularly in Agrobacterium-mediated transformation protocols. It effectively selects for transformed plant tissues while exhibiting low toxicity to non-transformed cells . This application is vital for developing genetically modified organisms (GMOs) and improving crop traits.

Key Applications:

- Gene Editing : Used alongside CRISPR/Cas9 systems for targeted genome editing in plants.

- Transformation Selection : Facilitates the identification of successful transformations in plant tissues.

作用機序

カルベニシリンカリウムは、感受性のある細菌の最終的な細胞壁合成を阻害することで抗菌活性を発揮します。ラクタム環を開くことで、ペニシリン感受性トランスペプチダーゼC末端ドメインをアシル化します。 この酵素の不活性化により、2本の線状ペプチドグリカン鎖の架橋が阻害され、細菌細胞壁合成の第3段階および最後の段階が阻害されます .

類似化合物との比較

特性

CAS番号 |

17230-86-3 |

|---|---|

分子式 |

C17H18KN2O6S |

分子量 |

417.5 g/mol |

IUPAC名 |

potassium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron |

InChI |

InChI=1S/C17H18N2O6S.K/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);/t9?,10-,11+,14-;/m1./s1 |

InChIキー |

BGLQCEQQNQMZMO-GJUCOGTPSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)O)C.[K+] |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C.[K] |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C.[K] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。